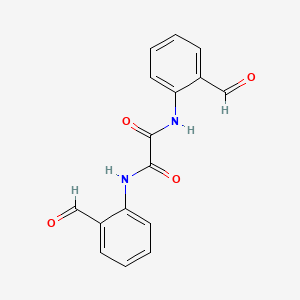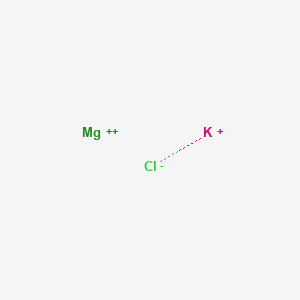
Magnesium;potassium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium potassium chloride is a chemical compound with the formula Cl3KMg. It is composed of magnesium, potassium, and chloride ions. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium potassium chloride can be synthesized through several methods. One common method involves the reaction of magnesium chloride with potassium chloride in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete dissolution and reaction of the salts.
Industrial Production Methods
In industrial settings, magnesium potassium chloride is often produced through the electrolysis of molten salts. This process involves heating a mixture of magnesium chloride, potassium chloride, and other salts to high temperatures, followed by electrolysis to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Magnesium potassium chloride undergoes various chemical reactions, including:
Combination reactions: Where it combines with other elements or compounds to form new products.
Decomposition reactions: Where it breaks down into simpler substances.
Single-replacement reactions: Where one element in the compound is replaced by another element.
Double-replacement reactions: Where elements in two different compounds exchange places.
Common Reagents and Conditions
Common reagents used in reactions with magnesium potassium chloride include acids, bases, and other salts. The reactions are often carried out under controlled temperature and pressure conditions to ensure optimal results.
Major Products Formed
The major products formed from reactions involving magnesium potassium chloride depend on the specific reagents and conditions used. For example, reacting it with hydrochloric acid can produce magnesium chloride and potassium chloride .
Scientific Research Applications
Magnesium potassium chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of magnesium potassium chloride involves its role as an electrolyte in the body. It helps maintain fluid balance, supports muscle function, and regulates nerve signaling. Magnesium ions act as cofactors for various enzymes, while potassium ions are crucial for maintaining cellular membrane potential .
Comparison with Similar Compounds
Magnesium potassium chloride can be compared with other similar compounds such as:
Magnesium chloride: Used primarily as a source of magnesium in various applications.
Potassium chloride: Commonly used as a potassium supplement and in fertilizers.
Sodium chloride: Widely used as table salt and in industrial applications.
Magnesium potassium chloride is unique due to its combined properties of both magnesium and potassium, making it useful in applications where both ions are required .
Properties
Molecular Formula |
ClKMg+2 |
|---|---|
Molecular Weight |
98.86 g/mol |
IUPAC Name |
magnesium;potassium;chloride |
InChI |
InChI=1S/ClH.K.Mg/h1H;;/q;+1;+2/p-1 |
InChI Key |
SEMYAGXUFFHEEB-UHFFFAOYSA-M |
Canonical SMILES |
[Mg+2].[Cl-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


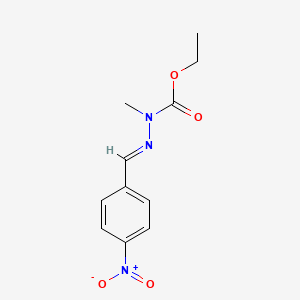
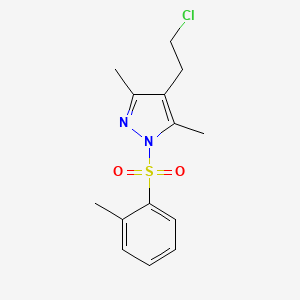
![Azuleno[1,2-D][1,3]thiazole](/img/structure/B14754159.png)

![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-3H-isoxazole-4-carboxylic acid](/img/structure/B14754169.png)

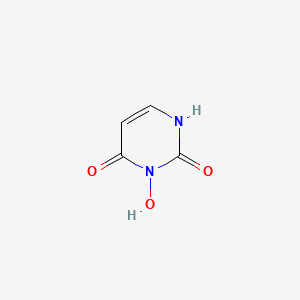
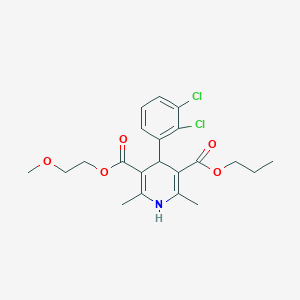
![1,3,4,5,6,6-Hexamethylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14754196.png)

![Benzoic acid, 4-chloro-2-[(3-methoxyphenyl)amino]-](/img/structure/B14754204.png)
![[1,2]oxazolo[4,5-g][1,2]benzoxazole](/img/structure/B14754211.png)
![(1S,4S,5S,6R,9R,10R,13R)-10-hydroxy-14-(hydroxymethyl)-5,9-dimethyl-6-[(E)-3-phenylprop-2-enoyl]oxytetracyclo[11.2.1.01,10.04,9]hexadec-14-ene-5-carboxylic acid](/img/structure/B14754213.png)
